1-N-Boc-4-(2-furfurylmethylamino)piperidine

Overview

Description

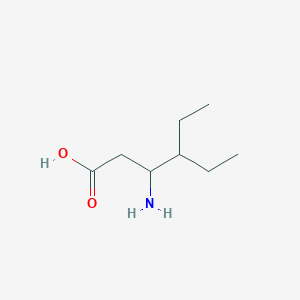

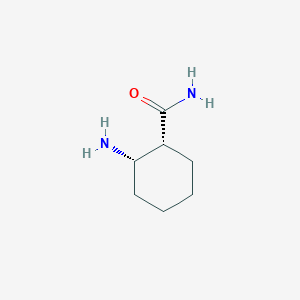

“1-N-Boc-4-(2-furfurylmethylamino)piperidine” is a chemical compound with the CAS Number: 883516-51-6. It has a molecular weight of 280.37 and its IUPAC name is tert-butyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for “1-N-Boc-4-(2-furfurylmethylamino)piperidine” is 1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-N-Boc-4-(2-furfurylmethylamino)piperidine” include a molecular weight of 280.37 . More specific properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in the synthesis of peptides and proteins, which are essential for understanding cellular processes and disease mechanisms .

Kinesin Spindle Protein Inhibitors

It acts as a precursor in the development of kinesin spindle protein inhibitors . These inhibitors have the potential to be used as anticancer agents by disrupting the proper segregation of chromosomes during cell division .

GPR119 Agonists

The compound is used in synthesizing agonists for the orphan G-protein coupled receptor GPR119 . These agonists show promise in treating diabetes by stimulating insulin release in response to elevated blood glucose levels .

Pim-1 Kinase Inhibitors

Researchers use 1-N-Boc-4-(2-furfurylmethylamino)piperidine to create inhibitors of the Pim-1 kinase , an enzyme implicated in the survival and growth of cancer cells. Inhibiting Pim-1 can lead to the development of new cancer therapies .

Aspartic Acid Protease Inhibitors

This compound is also a precursor for aspartic acid protease inhibitors . These inhibitors are crucial in the development of drugs for diseases like HIV/AIDS, where they prevent the virus from maturing and replicating .

Synthesis of Bioactive Molecules

Due to its versatile structure, it is widely used in the synthesis of various bioactive molecules. These molecules have applications across different fields of medicine, including neurology, cardiology, and immunology .

Chemical Research and Development

In chemical R&D, this compound is valuable for its role in the synthesis of complex organic molecules. It’s used in material science and pharmaceuticals to create new compounds with potential industrial applications .

Educational and Laboratory Use

Lastly, in educational settings and research laboratories, 1-N-Boc-4-(2-furfurylmethylamino)piperidine is used to teach and practice synthetic and analytical chemistry techniques, preparing the next generation of chemists .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYHQCQBDNMUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375504 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

CAS RN |

883516-51-6 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)